molecular formula C8H8N2O3 B14039903 Methyl 5-carbamoylnicotinate

Methyl 5-carbamoylnicotinate

Cat. No.: B14039903
M. Wt: 180.16 g/mol
InChI Key: NGXBKRABLDSHRZ-UHFFFAOYSA-N
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Description

Methyl 5-carbamoylnicotinate is a chemical compound that functions as a versatile synthetic intermediate and building block in medicinal chemistry and drug discovery research. This compound features a pyridine ring, a common pharmacophore in bioactive molecules, substituted with both a carbamoyl group and a methyl ester. The presence of these two distinct and modifiable functional groups makes it a valuable scaffold for the synthesis of more complex molecules . The core nicotinic acid scaffold is of significant pharmaceutical importance, known to be a precursor to vital coenzymes and a key structure in compounds investigated for treating various conditions . Research into similar nicotinic acid derivatives has shown their potential in targeting multiple enzymes and pathways, suggesting that this compound could be a key intermediate in the development of novel therapeutic agents . The ester group, in particular, can be manipulated through hydrolysis or amidation, while the carbamoyl group can participate in hydrogen bonding, potentially influencing the compound's interaction with biological targets . Researchers can utilize this compound in the exploration of new chemical entities, leveraging its structure to create libraries of compounds for high-throughput screening. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

methyl 5-carbamoylpyridine-3-carboxylate

InChI

InChI=1S/C8H8N2O3/c1-13-8(12)6-2-5(7(9)11)3-10-4-6/h2-4H,1H3,(H2,9,11)

InChI Key

NGXBKRABLDSHRZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C(=O)N

Origin of Product

United States

Preparation Methods

Esterification and Carbamoylation

  • Step 1: Esterification of Nicotinic Acid Derivative

    Nicotinic acid is converted to its methyl ester using standard esterification methods, often involving acidic catalysts or activation with condensing agents.

  • Step 2: Introduction of Carbamoyl Group

    The carbamoyl group (-CONH2) at the 5-position is introduced by reacting the methyl nicotinate intermediate with suitable amide-forming reagents such as carbonyldiimidazole or via direct amidation using ammonia or ammonium salts under controlled conditions.

Use of Nicotinoyl Halides

  • Nicotinoyl halides can be reacted with metal salts of carboxylic acids to form mixed anhydrides or amides, which can be further converted into this compound derivatives.

Detailed Experimental Procedures from Research Literature

A comprehensive synthetic procedure is exemplified in a study involving nicotinamide derivatives related to this compound:

Step Reagents & Conditions Description & Outcome
1 5-Methyl-nicotinamide + Acetonitrile + 4-fluorobenzyl bromide, reflux 8 h Formation of 3-carbamoyl-1-(4-fluorobenzyl)-5-methylpyridin-1-ium bromide (70% yield)
2 Sodium bicarbonate + Sodium dithionite, Ar atmosphere, room temp, 3 h Reduction to 1-(4-fluorobenzyl)-5-methyl-1,4-dihydropyridine-3-carboxamide (50% yield)

This method demonstrates the functionalization of the nicotinamide core with carbamoyl and methyl groups, highlighting the use of nucleophilic substitution and reduction steps.

Analytical Data Supporting Preparation

  • Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR are used to confirm the structure of this compound and intermediates, with chemical shifts consistent with carbamoyl and methyl ester functionalities.
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and purity.
  • Chromatography: Thin-layer chromatography (TLC) and column chromatography are employed for monitoring reaction progress and purification.
  • Solubility and Stability: Studies include thermodynamic solubility determination and cyclic voltammetry to assess redox properties relevant to the compound's stability and reactivity.

Summary Table of Preparation Parameters

Parameter Details
Starting Material Nicotinic acid or nicotinamide derivatives
Key Reagents Boron trifluoride, N,N'-carbonyldiimidazole, p-toluene sulfonic acid, methylating agents
Solvents Benzene, toluene, xylene, dioxane, acetonitrile
Reaction Temperature Room temperature to reflux (approx. 25°C to 110°C)
Reaction Time 6 hours to overnight
Yields Typically 50-70% depending on step and purification
Purification Filtration, recrystallization, column chromatography
Analytical Methods ^1H NMR, ^13C NMR, HRMS, TLC, UV-Vis, fluorescence spectroscopy, cyclic voltammetry

Notes on Optimization and Variations

  • The choice of solvent and condensing agent significantly affects the reaction rate and yield.
  • Use of inert atmosphere (argon) and control of temperature prevents side reactions.
  • Reduction steps (e.g., sodium dithionite) are applied to convert pyridinium salts to dihydropyridine derivatives when relevant.
  • Metal salt intermediates can be employed to facilitate amide bond formation via mixed anhydrides.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-carbamoylnicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Methyl 5-carbamoylnicotinate has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid derivatives.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of conditions related to nicotinic acid pathways.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-carbamoylnicotinate involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. These receptors are ionotropic and play a crucial role in neurotransmission. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes.

Comparison with Similar Compounds

Structural and Physical Properties

Substituents on the pyridine ring significantly alter molecular weight, polarity, and physicochemical behavior. Below is a comparison of key analogs:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Methyl 5-carbamoylnicotinate* -CONH₂ (5) C₈H₈N₂O₃ ~180.16 High polarity, potential drug intermediate Inferred
Methyl 5-methylnicotinate -CH₃ (5) C₈H₉NO₂ 151.16 Lipophilic; used in organic synthesis
Methyl 5-bromonicotinate -Br (5) C₇H₆BrNO₂ 216.03 Electron-withdrawing; Suzuki coupling precursor
Methyl 6-chloronicotinate -Cl (6) C₇H₆ClNO₂ 171.58 Halogenated intermediate for agrochemicals
Methyl 2-amino-5-methylnicotinate -NH₂ (2), -CH₃ (5) C₈H₁₀N₂O₂ 166.18 Basic amino group; pharmaceutical building block

*Inferred data based on substituent contributions.

Key Observations :

  • Polarity : The carbamoyl group increases polarity compared to methyl or halogen substituents, enhancing water solubility and hydrogen-bonding capacity.
  • Molecular Weight : Bromine and carbamoyl substituents raise molecular weight, affecting crystallization and melting points.
  • Reactivity : Halogenated analogs (Br, Cl) are prone to nucleophilic substitution, whereas carbamoyl groups may undergo hydrolysis or participate in hydrogen bonding .

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